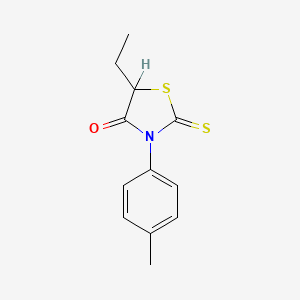

5-Ethyl-3-(p-tolyl)rhodanine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23522-44-3 |

|---|---|

Molecular Formula |

C12H13NOS2 |

Molecular Weight |

251.4 g/mol |

IUPAC Name |

5-ethyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C12H13NOS2/c1-3-10-11(14)13(12(15)16-10)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |

InChI Key |

QFGDOPQXAOJIMX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 3 P Tolyl Rhodanine and Analogous Rhodanine Derivatives

Chemo- and Regioselective Functionalization at the Rhodanine (B49660) C-5 and N-3 Positions

The inherent reactivity of the rhodanine ring presents a versatile platform for selective chemical modifications. The nitrogen atom at the N-3 position and the active methylene (B1212753) group at the C-5 position are the primary sites for functionalization, and their reactivity can be precisely controlled to achieve desired substitutions.

N-3 Position Functionalization: Synthesis of 3-(p-tolyl)rhodanine

The introduction of a substituent at the N-3 position is a critical step in the synthesis of tailored rhodanine derivatives. A common and effective method for preparing N-aryl rhodanines, such as 3-(p-tolyl)rhodanine, involves a one-pot reaction of an aryl isothiocyanate with an α-mercaptoacetic acid.

A plausible and efficient route to 3-(p-tolyl)rhodanine begins with the reaction of p-tolyl isothiocyanate with thioglycolic acid. This reaction typically proceeds in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). The reaction mechanism involves the nucleophilic attack of the thioglycolate anion on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization with the elimination of water to yield the N-substituted rhodanine ring.

Another established method involves the reaction of a primary amine, in this case, p-toluidine, with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt in situ. This intermediate then reacts with an α-haloacetic acid, such as chloroacetic or bromoacetic acid, followed by acid-catalyzed cyclization to afford the 3-(p-tolyl)rhodanine. The regioselectivity of this reaction is high, with the aryl group being exclusively installed at the N-3 position.

A variety of synthetic protocols have been developed for N-aryl rhodanines, showcasing the versatility of this transformation. For instance, a one-step synthesis catalyzed by protic acid has been reported for the direct preparation of N-aryl rhodanines from thioureas and thioglycolic acid, offering a straightforward and atom-economical approach. nih.govnih.gov

| Starting Materials | Reagents | Conditions | Product | Key Features |

| p-Tolyl isothiocyanate, Thioglycolic acid | K2CO3, Ethanol | Reflux | 3-(p-tolyl)rhodanine | High yield, good purity |

| p-Toluidine, Carbon disulfide, Chloroacetic acid | Base (e.g., NaOH), Acid (e.g., HCl) | Multi-step, one-pot | 3-(p-tolyl)rhodanine | Utilizes readily available starting materials |

| p-Tolylthiourea, Thioglycolic acid | Protic acid (e.g., HCl), Toluene (B28343) | Reflux | 3-(p-tolyl)rhodanine | Atom-economical, one-step process nih.govnih.gov |

C-5 Position Functionalization: Towards 5-Ethyl-3-(p-tolyl)rhodanine

The methylene group at the C-5 position of the rhodanine ring is activated by the adjacent carbonyl and thiocarbonyl groups, making it amenable to a variety of carbon-carbon bond-forming reactions. The most prevalent of these is the Knoevenagel condensation.

Knoevenagel Condensation and Subsequent Reduction: A Two-Step Strategy

A direct, single-step ethylation at the C-5 position of 3-(p-tolyl)rhodanine is synthetically challenging. A more robust and widely applicable strategy involves a two-step sequence: a Knoevenagel condensation with an appropriate aldehyde, followed by the reduction of the resulting exocyclic double bond.

Step 1: Knoevenagel Condensation

The Knoevenagel condensation of 3-(p-tolyl)rhodanine with acetaldehyde (B116499) would theoretically yield 5-ethylidene-3-(p-tolyl)rhodanine. This reaction is typically catalyzed by a weak base, such as piperidine (B6355638), triethylamine, or sodium acetate (B1210297), often in a solvent like ethanol or glacial acetic acid. libretexts.org The reaction proceeds via the deprotonation of the C-5 methylene group to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the C5-ethylidene derivative. The use of microwave irradiation has been shown to accelerate this transformation.

Numerous studies have demonstrated the high efficiency and regioselectivity of the Knoevenagel condensation on the rhodanine C-5 position with a wide range of aromatic and aliphatic aldehydes. researchgate.net

Step 2: Reduction of the Exocyclic Double Bond

The second crucial step is the selective reduction of the exocyclic C=C double bond of the 5-ethylidene intermediate without affecting the thiocarbonyl group or the aromatic ring. This can be achieved through several established reduction methods.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This is a highly effective method for the reduction of carbon-carbon double bonds.

Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH4) in a suitable solvent system can be used. masterorganicchemistry.comyoutube.comyoutube.com While NaBH4 is generally used for the reduction of aldehydes and ketones, under specific conditions, it can also reduce conjugated double bonds, such as the one in the 5-ethylidene rhodanine. The reactivity can be modulated by the choice of solvent and temperature.

This two-step approach provides a reliable and chemo- and regioselective pathway to this compound and its analogs. The initial Knoevenagel condensation is highly selective for the C-5 position, and the subsequent reduction specifically targets the exocyclic double bond, leaving the rest of the molecule intact.

| Intermediate | Reagents | Conditions | Product | Key Features |

| 5-Ethylidene-3-(p-tolyl)rhodanine | H2, Pd/C | Ethanol, Room Temperature | This compound | Selective reduction of the C=C bond |

| 5-Ethylidene-3-(p-tolyl)rhodanine | NaBH4 | Methanol/THF | This compound | Milder conditions, good selectivity masterorganicchemistry.comyoutube.comyoutube.com |

This strategic combination of N-3 arylation followed by a two-step C-5 alkylation highlights the principles of chemo- and regioselectivity in the synthesis of complex rhodanine derivatives, enabling the precise construction of molecules like this compound for various scientific investigations.

Spectroscopic and Advanced Structural Elucidation of 5 Ethyl 3 P Tolyl Rhodanine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, the connectivity and spatial arrangement of atoms within 5-Ethyl-3-(p-tolyl)rhodanine can be determined with high confidence. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably predicted based on the analysis of its constituent parts and data from closely related analogues.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the ethyl group, the p-tolyl moiety, and the rhodanine (B49660) ring.

p-Tolyl Group: The aromatic protons of the p-tolyl group will typically appear as two doublets in the downfield region of the spectrum, usually between δ 7.0 and 7.5 ppm. The integration of these signals will correspond to two protons each. The characteristic para-substitution pattern results in an AA'BB' spin system, which often simplifies to two distinct doublets. The protons ortho to the methyl group will have a slightly different chemical shift from those meta to it. A singlet for the methyl protons (CH₃) of the tolyl group is expected further upfield, typically around δ 2.3-2.4 ppm.

Ethyl Group: The ethyl group at the 5-position of the rhodanine ring will give rise to a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupling with the methylene protons.

Rhodanine Ring: The single proton at the 5-position (CH) of the rhodanine ring is expected to produce a signal that is coupled to the adjacent methylene protons of the ethyl group, likely resulting in a triplet. The chemical shift of this proton would be influenced by the surrounding carbonyl and thione groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| p-Tolyl | Aromatic (ortho to CH₃) | ~7.2-7.4 | Doublet |

| p-Tolyl | Aromatic (meta to CH₃) | ~7.1-7.3 | Doublet |

| p-Tolyl | Methyl (-CH₃) | ~2.3-2.4 | Singlet |

| Ethyl | Methylene (-CH₂-) | Variable | Quartet |

| Ethyl | Methyl (-CH₃) | Variable | Triplet |

| Rhodanine | Methine (-CH-) | Variable | Triplet |

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule will generate a distinct signal.

Rhodanine Ring: The carbonyl carbon (C=O) and the thione carbon (C=S) of the rhodanine ring are expected to be the most downfield signals, typically appearing above δ 170 ppm. The carbon atom at the 5-position (C5) will also have a characteristic chemical shift.

p-Tolyl Group: The aromatic carbons of the p-tolyl group will produce four distinct signals. The ipso-carbon attached to the nitrogen atom and the carbon bearing the methyl group will have unique chemical shifts, as will the two sets of equivalent CH carbons. The methyl carbon will appear at a characteristic upfield position, generally around δ 20-25 ppm.

Ethyl Group: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will show signals in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Functional Group | Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Rhodanine | C=O | >170 |

| Rhodanine | C=S | >190 |

| Rhodanine | C5 | Variable |

| p-Tolyl | C-N (ipso) | ~130-140 |

| p-Tolyl | C-CH₃ (ipso) | ~135-145 |

| p-Tolyl | Aromatic CH | ~125-135 |

| p-Tolyl | Methyl (-CH₃) | ~20-25 |

| Ethyl | Methylene (-CH₂-) | Variable |

| Ethyl | Methyl (-CH₃) | Variable |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. Key correlations would be observed between the ortho and meta protons of the p-tolyl ring, and between the methylene and methyl protons of the ethyl group. A crucial correlation would also be seen between the C5-proton of the rhodanine ring and the methylene protons of the ethyl group, confirming its position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon, such as those in the p-tolyl and ethyl groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₃NOS₂), the expected monoisotopic mass is approximately 251.04 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 251. Subsequent fragmentation would likely involve the loss of the ethyl group, cleavage of the rhodanine ring, and fragmentation of the p-tolyl moiety. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

| [M]⁺• | Molecular Ion | 251 |

| [M - C₂H₅]⁺ | Loss of ethyl group | 222 |

| [C₇H₇NCS]⁺• | p-tolyl isothiocyanate | 149 |

| [C₇H₇]⁺ | Tolyl cation | 91 |

X-ray Crystallography for Three-Dimensional Molecular Structure and Conformation

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, analysis of related rhodanine derivatives allows for predictions about its likely conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group, the carbon-sulfur double bond, aromatic C-H bonds, and aliphatic C-H bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretch | ~1680-1720 |

| C=S (Thione) | Stretch | ~1050-1250 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aliphatic C-H | Stretch | ~2850-2960 |

| C=C (Aromatic) | Stretch | ~1450-1600 |

Computational and Theoretical Investigations of 5 Ethyl 3 P Tolyl Rhodanine

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the case of 5-Ethyl-3-(p-tolyl)rhodanine, this would involve docking the compound into the active site of a specific biological target, such as an enzyme or receptor, to predict its binding affinity and mode. This analysis helps in understanding potential inhibitory activity. The process would identify key interactions, like hydrogen bonds and hydrophobic interactions, between the rhodanine (B49660) derivative and the protein's amino acid residues. However, no specific docking studies featuring this compound have been documented.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a series of rhodanine derivatives including this compound, a QSAR model would be developed to predict the activity of new, unsynthesized compounds. nih.gov This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological data. nih.gov Such models are invaluable for prioritizing which derivatives to synthesize and test, but no QSAR models specific to this compound are available.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations could provide insights into its molecular geometry, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and molecular electrostatic potential (MEP). These calculations help in understanding the molecule's stability, reactivity, and the sites prone to electrophilic or nucleophilic attack. While DFT has been applied to other rhodanine derivatives, specific results for this compound are absent from the literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics simulations provide a detailed view of the conformational changes and binding stability of a ligand-protein complex over time. If a potential target for this compound were identified through docking, MD simulations would be the next step. These simulations would assess the stability of the predicted binding pose and analyze the dynamic interactions between the ligand and the protein, offering a more realistic understanding of the binding event. No such simulations have been reported for this specific compound.

Mechanistic Insights from Computational Chemistry Approaches

By combining the results from molecular docking, QSAR, DFT, and MD simulations, researchers can propose a detailed mechanism of action for a compound at the molecular level. This integrated computational approach can elucidate how structural modifications, such as the ethyl group at the 5-position and the p-tolyl group at the 3-position of the rhodanine core, influence the compound's interaction with its biological target. Unfortunately, the lack of foundational computational data for this compound precludes any such mechanistic analysis.

Biological Activity and Mechanistic Studies of 5 Ethyl 3 P Tolyl Rhodanine and Rhodanine Analogues

Enzyme Inhibition and Modulatory Effects

Rhodanine (B49660) derivatives have been extensively studied for their ability to interact with and inhibit a wide range of enzymes, playing crucial roles in various disease pathologies. Their mechanism of action often involves binding to the active site or allosteric sites of enzymes, thereby modulating their catalytic function.

Protein Tyrosine Phosphatase (PTP1B, PRL-3, JSP-1) Inhibition

Rhodanine-based compounds have emerged as promising inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes that are crucial regulators of signal transduction pathways. researchgate.net Dysregulation of PTPs is implicated in numerous diseases, including cancer and metabolic disorders.

Specifically, rhodanine derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. researchgate.net

Furthermore, rhodanine analogues have demonstrated inhibitory activity against Phosphatase of Regenerating Liver-3 (PRL-3), a phosphatase that is overexpressed in various metastatic cancers. researchgate.netnih.gov Inhibition of PRL-3 by rhodanine derivatives has been shown to block the migration and invasion of cancer cells. nih.gov For instance, the rhodanine derivatives CG-707 and BR-1 were found to inhibit PRL-3 enzymatic activity with IC50 values of 0.8 μM and 1.1 μM, respectively. nih.gov These compounds effectively hindered the migration and invasion of colon cancer cells overexpressing PRL-3 without causing cytotoxicity. nih.gov

Additionally, a series of rhodanine-based inhibitors have been synthesized and identified as potent and selective inhibitors of JNK-stimulating phosphatase-1 (JSP-1), a member of the dual-specificity phosphatase (DSP) subclass of PTPs. researchgate.netnih.gov These inhibitors may hold therapeutic potential for inflammatory and proliferative disorders. researchgate.netnih.gov

Carbonic Anhydrase (CA) Isoenzyme Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. bohrium.comnih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. bohrium.comnih.gov

Recent studies have focused on developing non-sulfonamide-based CA inhibitors, and rhodanine derivatives have shown promise in this area. bohrium.comnih.gov Several series of novel rhodanine derivatives have been synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. bohrium.comnih.gov

For example, Rhodanine-benzylidene and -hydrazienyl derivatives have demonstrated potent and selective inhibition against the cytosolic isoform hCA II. bohrium.comnih.gov In one study, the inhibition constants (Ki) for novel N-substituted rhodanine derivatives against hCA I and hCA II were in the nanomolar range, with Ki values ranging from 43.55 to 89.44 nM for hCA I and 16.97 to 64.57 nM for hCA II. nih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of the enzymes. bohrium.com

Interestingly, certain rhodanine derivatives have shown selectivity for tumor-associated hCA IX over other isoforms. bohrium.comnih.gov The development of selective inhibitors for hCA IX and XII is a key strategy in cancer therapy, as these isoforms are often overexpressed in hypoxic tumors and contribute to tumor acidosis and progression.

Aldose Reductase (AR) Inhibition

Aldose reductase (AR) is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy. nih.govnih.gov Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, and the accumulation of sorbitol leads to osmotic stress and cellular damage. Therefore, inhibiting AR is a major therapeutic strategy for managing diabetic complications. nih.gov

Rhodanine-3-acetic acid derivatives have been extensively investigated as AR inhibitors, with one such compound, Epalrestat, being marketed in Japan for the treatment of diabetic neuropathy. nih.gov This has spurred further research into developing novel rhodanine analogues with enhanced AR inhibitory activity. nih.govresearchgate.net

A series of rhodanine-3-acetamide derivatives were synthesized and evaluated for their in vitro inhibitory potential against aldehyde reductase (ALR1) and aldose reductase (ALR2). researchgate.net Several of these compounds showed significant inhibition of both enzymes at micromolar concentrations, with some derivatives being more potent than the standard inhibitors. researchgate.net For instance, compound 3f emerged as a dual inhibitor with an IC50 value of 0.12 µM against ALR2. researchgate.net

Molecular docking studies have been instrumental in understanding the structure-activity relationships of these inhibitors, revealing key interactions with amino acid residues in the active site of the enzyme. nih.govnih.gov These studies have shown that the rhodanine ring often forms hydrogen bonds with residues at the anionic binding site, while other parts of the molecule engage in hydrophobic and π-π stacking interactions. nih.gov

Topoisomerase II (Topo II) Inhibition

Topoisomerase II (Topo II) is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA. nih.govnih.gov It is a well-established target for anticancer drugs, as its inhibition leads to the accumulation of DNA damage and ultimately, apoptosis in cancer cells. nih.govdrugbank.com

Rhodanine derivatives have been identified as a promising class of Topo II inhibitors. nih.govnih.gov These compounds can act as catalytic inhibitors, interfering with the enzymatic activity of Topo II without stabilizing the DNA-enzyme complex, a mechanism that can reduce the side effects associated with some traditional Topo II poisons. nih.gov

For instance, certain carbazole-rhodanine conjugates have demonstrated potent Topo II inhibitory activity at a concentration of 20 µM. nih.gov In another study, glucosylated rhodanine derivatives were synthesized and showed potent cytotoxicity against various cancer cell lines, with their mechanism of action attributed to Topo II inhibition and DNA intercalation. nih.govnih.gov One such compound exhibited a Topo II inhibition IC50 value of 6.9 µM, which was more potent than the standard drug Doxorubicin. nih.gov

The development of dual inhibitors that target both Topo I and Topo II is also an active area of research, with some rhodanine-containing compounds showing potential in this regard. acs.org

Viral Protease and Replication Enzyme Inhibition (e.g., HIV-1 Integrase, HCV NS3 Protease, Dengue Virus Protease, SARS-CoV-2 targets)

The rhodanine scaffold has proven to be a valuable starting point for the development of antiviral agents targeting various viral enzymes. nih.gov

HIV-1 Integrase Inhibition: HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov Rhodanine-containing compounds have been identified as inhibitors of this enzyme. nih.gov The emergence of drug-resistant viral strains necessitates the discovery of new generations of integrase inhibitors. nih.govyoutube.com

Hepatitis C Virus (HCV) NS3 Protease Inhibition: The HCV NS3 protease is essential for the replication of the hepatitis C virus. Rhodanine derivatives have been investigated as potential inhibitors of this enzyme. bohrium.com

Dengue Virus Protease Inhibition: Dengue fever is a significant global health concern, and there is a need for effective antiviral therapies. The dengue virus protease is a key target for drug development, and rhodanine analogues are being explored for their inhibitory potential.

SARS-CoV-2 Targets: In the context of the COVID-19 pandemic, researchers have been actively searching for compounds that can inhibit the replication of the SARS-CoV-2 virus. nih.govnih.gov Analogs of furanyl methylidene rhodanine have demonstrated broad-spectrum inhibitory activity against enveloped viruses, including SARS-CoV-2 and its variants. nih.govnih.gov These compounds are thought to act by inhibiting the fusion of the virus with the host cell membrane and/or by directly inactivating the virus particles. nih.govnih.gov Some studies have also suggested that certain compounds can modulate the host's transcriptional response to the virus, thereby reducing the viral load. news-medical.net

Other Enzyme Target Modulations (e.g., Cholesterol Esterase, DNA Gyrase B, IKKβ)

The versatility of the rhodanine scaffold extends to the modulation of other important enzyme targets.

Cholesterol Esterase Inhibition: Pancreatic cholesterol esterase plays a role in the absorption of dietary cholesterol. nih.govnih.gov Rhodanine derivatives have been identified as a new class of inhibitors for this enzyme. nih.gov For example, 5-benzylidenerhodanine (B7764880) was found to inhibit cholesterol esterase with an IC50 value of 1.76 µM. nih.gov

DNA Gyrase B Inhibition: Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. The B subunit (GyrB) has an ATPase activity that is crucial for the enzyme's function. Rhodanine derivatives have been explored as potential inhibitors of DNA gyrase B.

IKKβ Inhibition: IκB kinase β (IKKβ) is a key enzyme in the NF-κB signaling pathway, which is involved in inflammation and cancer. nih.gov Rhodanine-based compounds have been discovered as potent and selective inhibitors of IKKβ. nih.govmdpi.com For instance, one optimized compound demonstrated an IC50 value of 0.35 µM for IKKβ inhibition and effectively blocked NF-κB activation and TNFα production in cellular assays. mdpi.com

Antimicrobial Research Perspectives

Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have been extensively investigated for their potential as antimicrobial agents, demonstrating a broad spectrum of activity against various pathogens.

Antibacterial Efficacy and Mechanism of Action (e.g., Gram-positive bacteria, MRSA, Mycobacterium tuberculosis)

Rhodanine analogues have consistently demonstrated notable efficacy against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, the causative agent of tuberculosis. tandfonline.comnih.gov The activity against Gram-negative bacteria is generally less pronounced. nih.govnih.gov

The mechanism of antibacterial action for rhodanine derivatives is multifaceted and can vary depending on the specific substitutions on the rhodanine core. One of the key mechanisms involves the inhibition of essential bacterial enzymes. For instance, certain rhodanine derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. nih.gov Another identified target is mycobacterial carbonic anhydrase, an enzyme essential for the survival of M. tuberculosis. bohrium.comresearchgate.net

Furthermore, some aryl rhodanines have been shown to specifically inhibit the formation of biofilms by Gram-positive pathogens. researchgate.net This action is achieved by preventing the initial attachment of bacteria to surfaces, a critical first step in biofilm development. This anti-biofilm activity is particularly significant as it does not necessarily involve killing the planktonic bacteria, which may reduce the selective pressure for the development of resistance.

Research into rhodanine-3-propanoic acid derivatives has shown that modifications at the C-5 position of the rhodanine ring with substituted benzylidene moieties can yield compounds with potent activity against various Gram-positive strains. nih.gov Similarly, certain rhodanine-3-acetic acid derivatives have exhibited good antibacterial activity against MRSA. nih.gov The lipophilicity of these compounds, influenced by their structural modifications, often correlates with their antibacterial potency. nih.gov

Table 1: Antibacterial Activity of Selected Rhodanine Analogues

| Compound | Target Organism | Activity (MIC) | Reference |

| Rhodanine Derivative (Rh 2) | Vancomycin-Resistant Enterococcus (VRE) | 8 µM (MIC90) | nih.gov |

| Rhodanine Derivative (Rh 2) | Methicillin-Resistant S. aureus (MRSA) | 4 µM (MIC90) | nih.gov |

| Rhodanine Derivative (Rh 2) | Vancomycin-Resistant S. aureus (VRSA) | 4 µM (MIC90) | nih.gov |

| Rhodanine Derivative 11k | Mycobacterium tuberculosis H37Rv | 1 µg/mL | bohrium.com |

| Rhodanine Derivative 81 | Mycobacterium tuberculosis | 8 µg/mL | researchgate.net |

| Ethyl 3,5-dibromoorsellinate | S. aureus ATCC 25923 | 4 µg/mL | nih.gov |

| Ethyl 3,5-dibromoorsellinate | Methicillin-Resistant S. aureus (MRSA) | 4 µg/mL | nih.gov |

Antifungal Investigations

The exploration of rhodanine derivatives has extended to their potential as antifungal agents. nih.gov Studies have shown that certain rhodanine analogues exhibit inhibitory activity against a range of fungal species.

Investigations into a series of [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids revealed that their antifungal efficacy is highly dependent on the nature of the substituent at the C-5 position. While many derivatives in the series showed limited to no interesting activity, one compound, {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid, demonstrated strong inhibition against several clinically relevant fungal species. nih.gov This particular analogue was effective against Candida tropicalis, Candida krusei, Candida glabrata, and Trichosporon asahii. nih.gov

The mechanism of antifungal action is thought to be linked to the inhibition of essential fungal enzymes, a common theme in the bioactivity of rhodanine compounds. However, detailed mechanistic studies for their antifungal effects are less common compared to their antibacterial and anticancer properties. The structural features that confer potent antifungal activity appear to be quite specific, highlighting the need for further targeted synthesis and evaluation to develop this class of compounds as effective antifungal therapeutics. Generally, rhodanine derivatives have not shown broad-spectrum, high-potency antifungal activity, with many compounds being inactive against tested yeast strains. nih.govnih.gov

Table 2: Antifungal Activity of a Selected Rhodanine Analogue

| Compound | Target Organism | Activity | Reference |

| {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid | Candida tropicalis 156 | Strong Inhibition | nih.gov |

| Candida krusei E 28 | Strong Inhibition | nih.gov | |

| Candida glabrata 20/I | Strong Inhibition | nih.gov | |

| Trichosporon asahii 1188 | Strong Inhibition | nih.gov |

Antiviral Efficacy against Specific Viral Replication Pathways

The rhodanine scaffold has proven to be a versatile template for the development of antiviral agents, with derivatives showing inhibitory activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). nih.govnih.gov The primary mechanism of action often involves the inhibition of key viral enzymes that are essential for the replication of the virus. nih.gov

In the context of HIV, a significant number of rhodanine derivatives have been identified as inhibitors of HIV-1 integrase. nih.gov This enzyme is responsible for the integration of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. youtube.com By blocking the catalytic activity of integrase, these compounds prevent the virus from completing its replication cycle. Structure-activity relationship studies have revealed that modifications to both the aryl and alkylidene substructures of the rhodanine core can significantly influence the potency of HIV-1 integrase inhibition. nih.gov

Furthermore, certain rhodanine derivatives have demonstrated potent activity against both HSV-1 and HSV-2, including strains that are resistant to conventional antiviral drugs like acyclovir. nih.gov The antiviral activity of these compounds is often in the nanomolar range. While the precise mechanism against HSV is still under investigation, it is believed to target a crucial step in the viral replication pathway. Some of these dual-action compounds, effective against both HIV and HSV, are being explored for use in topical microbicides for pre-exposure prophylaxis (PrEP). nih.gov

Antiproliferative and Anticancer Mechanism Investigations

The potential of rhodanine-based compounds as anticancer agents has been extensively explored, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines and induce cell death through specific molecular pathways.

In Vitro Cytotoxicity Studies against Cancer Cell Lines

A wide array of rhodanine analogues has been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. These studies have consistently shown that rhodanine derivatives can exhibit significant antiproliferative activity, often with IC50 values in the low micromolar range. nih.gov

For instance, the analogue 5-benzylidene-3-ethyl rhodanine (BTR-1) has been shown to be a potent cytotoxic agent against leukemic cells, with an IC50 value of less than 10 µM. nih.gov Other studies have reported on rhodanine derivatives with strong cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, lung cancer cell lines like A549, and hepatocellular carcinoma cells like HepG2. nih.govsemanticscholar.org The specific substitutions on the rhodanine ring play a crucial role in determining the potency and selectivity of these compounds. For example, the introduction of certain aryl groups at the C-5 position has been shown to enhance cytotoxic activity. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Rhodanine Analogues

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 5-benzylidene-3-ethyl rhodanine (BTR-1) | CEM (Leukemia) | <10 µM | nih.gov |

| Rhodanine Derivative 6 | A549 (Lung Cancer) | 43.6 µM | nih.gov |

| Rhodanine Derivative 14 | MCF-7 (Breast Cancer) | 7.67 µg/mL | nih.gov |

| Rhodanine Derivative 15 | MCF-7 (Breast Cancer) | 11.7 µg/mL | nih.gov |

| Rhodanine Derivative 27 | Huh7 (Hepatocellular Carcinoma) | 4.67 µM | nih.gov |

| Rhodanine Derivative 27 | MCF-7 (Breast Cancer) | 2.30 µM | nih.gov |

| Rhodanine Derivative 32 | HL-60 (Leukemia) | 0.21 µM | nih.gov |

| Rhodanine Derivative 32 | A549 (Lung Cancer) | 2.67 µM | nih.gov |

Apoptosis Induction and Cell Cycle Modulation

A primary mechanism through which rhodanine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle.

Studies on compounds like 5-benzylidene-3-ethyl rhodanine (BTR-1) have revealed that they can induce apoptosis in cancer cells. This process is often accompanied by an increase in the production of reactive oxygen species (ROS) and subsequent DNA strand breaks. nih.gov The induction of apoptosis by rhodanine derivatives can also occur through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. nih.govyoutube.comyoutube.com Some rhodanine-based compounds have been designed to act as antagonists of anti-apoptotic Bcl-2 proteins, thereby promoting cell death. nih.gov

Specific Molecular Targets in Cancer Pathways (e.g., EGFR)

Rhodanine and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties. nih.gov The versatility of the rhodanine scaffold allows for chemical modifications at positions 3 and 5, which are crucial for designing new molecules that can selectively target cancer cells. nih.gov Research has identified that the anticancer effects of rhodanine analogues are often mediated through the inhibition of specific molecular targets within cancer-related pathways. researchgate.net

Protein kinases are a primary class of targets for rhodanine derivatives. nih.gov These enzymes are essential for various biological processes, and their dysregulation is a hallmark of many cancers. Specifically, certain rhodanine derivatives have been investigated as inhibitors of key tyrosine kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGF), and Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.netnih.gov

A notable area of research involves the development of rhodanine-piperazine hybrids. nih.gov Molecular docking studies have shown that these hybrid molecules can establish favorable binding interactions with the active sites of EGFR, VEGFR, and HER2. nih.gov For instance, the compound 5-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one demonstrated strong anticancer activity, particularly against MCF-7 and MDA-MB-468 breast cancer cell lines. researchgate.netnih.gov Molecular dynamics simulations further confirmed the stable binding of this compound to the HER2 receptor, highlighting the potential of this class of rhodanines for developing new agents against HER2-positive breast cancer. nih.gov

Another strategy has been the synthesis of novel rhodanine-containing sorafenib (B1663141) analogs. nih.govmdpi.com These compounds were evaluated for their antiproliferative activity against lung (A549, H460) and colon (HT29) cancer cell lines. nih.govmdpi.com The results indicated that these analogues, particularly those with specific substitutions at the C-5 position of the rhodanine core, possessed antitumor activity that was superior to the reference drug, sorafenib. nih.govmdpi.com This underscores the critical role of the substitution pattern in determining the potency and target specificity of rhodanine-based anticancer agents. mdpi.com

Table 1: In Vitro Antiproliferative Activity of a Rhodanine-Containing Sorafenib Analog

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|---|

| Compound 25 (sorafenib analog) | A549 | Lung Cancer | 0.8 mdpi.com |

| Compound 25 (sorafenib analog) | H460 | Lung Cancer | 1.3 mdpi.com |

| Compound 25 (sorafenib analog) | HT29 | Colon Cancer | 2.8 mdpi.com |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Furthermore, studies on 5-Isopropylidene-3-ethyl rhodanine , an analogue of the target compound, found that it induced cytotoxicity and apoptosis in a leukemia cell line (CEM), indicating its potential in targeting pathways that lead to programmed cell death in cancer cells. nih.gov

Antioxidant Activity Investigations

The investigation into the antioxidant properties of rhodanine derivatives has revealed significant potential, often linked to their specific structural features. nih.gov The ability of these compounds to scavenge free radicals is a key aspect of their therapeutic interest.

Research by Molnar et al. (2018) explored the antioxidant activity of a series of 5-arylidenerhodanines synthesized via a Knoevenagel condensation. nih.gov The study found that derivatives containing a hydroxyl group on the aromatic ring exhibited 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity. nih.gov Notably, a compound with a catechol-like structure, 3,4-dihydroxybenzylidenerhodanine , demonstrated the highest antioxidant effect, with a 71.2% DPPH scavenging activity. nih.gov This suggests that the presence and position of hydroxyl groups are critical for the antioxidant capacity of these molecules.

Polyrhodanine (PR), a polymer derived from the rhodanine monomer, has also been noted for its antioxidant properties. researchgate.net It can form a protective polymer shell that prevents oxidation. researchgate.net A study involving a conjugate of polyrhodanine and N-acetylcysteine (PR-NAC) found that it could effectively improve the total antioxidant capacity and reduce lipid peroxidation in liver tissue, suggesting its role in mitigating oxidative stress. researchgate.net

Table 2: Antioxidant Activity of Selected Rhodanine Derivatives

| Compound | Assay | Result |

|---|---|---|

| 3,4-dihydroxybenzylidenerhodanine | DPPH Radical Scavenging | 71.2% activity nih.gov |

| Polyrhodanine-N-acetylcysteine (PR-NAC) | Liver Tissue Homogenate | Improved total antioxidant capacity researchgate.net |

Other Investigated Biological Activities (e.g., anti-inflammatory, antimalarial)

Beyond their anticancer and antioxidant applications, rhodanine and its analogues have been explored for a broad spectrum of other biological activities, demonstrating their versatility as a privileged scaffold in drug discovery. nih.govtandfonline.comresearchgate.net

Anti-inflammatory Activity

The anti-inflammatory potential of rhodanine-based compounds is a significant area of study. tandfonline.com The mechanism of action is often associated with their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). tandfonline.com For example, Darbufelone , a rhodanine derivative, is known for its anti-inflammatory effects. tandfonline.com Studies on other heterocyclic compounds with structural similarities have also shown significant anti-inflammatory activity in carrageenan-induced hind paw edema tests, with some compounds being more active than the standard drug indomethacin. nih.gov Additionally, certain phthalide (B148349) derivatives, which share some structural motifs with rhodanine analogues, have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in immune cells, further highlighting the potential of related small molecules to modulate inflammatory responses. nih.gov

Antimalarial Activity

Rhodanine derivatives have been identified as having potential antimalarial properties. tandfonline.com Research has shown that these compounds can target essential pathways in the Plasmodium parasite. Some rhodanine analogues, such as RYL-552 , are believed to target the mitochondrial respiratory chain, specifically the Qₒ site of complex III (bc₁), a mechanism shared with the clinical antimalarial drug atovaquone. nih.gov The development of hybrid molecules based on the RYL-552 scaffold has led to compounds with extremely potent antimalarial activity. For instance, RYL-581 , an analogue of RYL-552, showed an EC₅₀ of 0.056 nmol/L against the 3D7 strain of Plasmodium falciparum, a potency significantly greater than that of atovaquone. nih.gov

Other Activities

The therapeutic potential of this chemical family extends further. Derivatives have been investigated as anthelmintic agents, with one cinnamylidene derivative of rhodanine showing significantly higher activity against Rhabditis sp. than the reference drug albendazole (B1665689). nih.gov They have also been studied as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication, and as antibacterial agents, particularly against Gram-positive bacteria. nih.govnih.gov

Table 3: Summary of Other Investigated Biological Activities of Rhodanine Analogues

| Activity | Example Compound/Derivative Class | Finding/Target |

|---|---|---|

| Anti-inflammatory | Darbufelone | Inhibition of COX and LOX enzymes tandfonline.com |

| Antimalarial | RYL-581 | Potent activity (EC₅₀ = 0.056 nmol/L); targets mitochondrial complex III nih.gov |

| Anthelmintic | Cinnamylidene rhodanine derivative | Higher activity (LC₅₀ = 0.93 µg/µL) than albendazole nih.gov |

| Antiviral (HIV) | Rhodanine-salicylic acid derivatives | Inhibition of HIV-1 integrase nih.gov |

| Antibacterial | Pyridylmethylidene-rhodanine-carboxyalkyl acids | Activity against Gram-positive bacteria nih.gov |

Structure Activity Relationship Sar Studies of 5 Ethyl 3 P Tolyl Rhodanine Derivatives

Influence of the p-Tolyl Group at the N-3 Position on Biological Efficacy

The substituent at the N-3 position of the rhodanine (B49660) ring is a key determinant of biological activity. The nature of this group can significantly impact the compound's interaction with target proteins. In the case of 5-Ethyl-3-(p-tolyl)rhodanine, the p-tolyl group, an aromatic ring with a methyl group at the para position, plays a crucial role.

The aryl group at the N-3 position is a common feature in many biologically active rhodanine derivatives. Its presence often facilitates hydrophobic interactions within the binding pockets of target enzymes. The p-tolyl group, specifically, provides a combination of aromaticity and a small, lipophilic methyl group that can fine-tune these interactions. Studies have shown that the type of substituent at N-3, such as a carboxyalkyl group, can influence the antibacterial activity of rhodanine derivatives. nih.gov For instance, derivatives of rhodanine-3-propionic acid have demonstrated notable activity against Gram-positive bacteria. nih.gov While direct SAR studies on the p-tolyl group itself are specific to the target, the general principle is that the electronic and steric properties of the N-3 substituent are critical for potent biological effects.

Role of the Ethyl Substituent at the C-5 Position in Modulating Activity

The C-5 position of the rhodanine scaffold is another critical point for substitution, and the nature of the group at this position significantly modulates the compound's activity. The activity of rhodanine derivatives has been shown to correlate with the size of the substituent at the C-5 position. nih.govresearchgate.net

Impact of Substituent Modifications on the Aromatic Ring and C-5 Alkyl Group

Systematic modifications of the substituents at both the N-3 and C-5 positions are a cornerstone of SAR studies for rhodanine derivatives. These studies help in optimizing the lead compounds for improved potency and selectivity.

Modifications on the aromatic ring at the N-3 position, such as altering the substituents on the phenyl group, can have a profound effect on biological activity. For example, introducing electron-withdrawing or electron-donating groups can change the electronic distribution of the molecule, thereby affecting its interactions with the target.

Similarly, changes to the alkyl group at the C-5 position are critical. Research has shown that increasing the bulkiness of the C-5 substituent can sometimes lead to decreased cytotoxic activity, suggesting that a balance of size and hydrophobicity is necessary. mdpi.com In other cases, a more bulky C-5 substituent can lead to higher antiproliferative activity. mdpi.com For instance, studies on rhodanine-3-acetic acid derivatives have shown that antibacterial activity is higher when a hydrophobic arylidene group with electron-withdrawing substituents is present at the C-5 position. nih.gov

To illustrate these relationships, the following table provides hypothetical data based on general SAR principles for rhodanine derivatives.

Table 1: Illustrative Structure-Activity Relationship of Rhodanine Derivatives

| N-3 Substituent | C-5 Substituent | Target | Biological Activity (IC₅₀ in µM) |

|---|---|---|---|

| p-Tolyl | Ethyl | Target A | 8.5 |

| Phenyl | Ethyl | Target A | 12.3 |

| p-Chlorophenyl | Ethyl | Target A | 4.2 |

| p-Tolyl | Methyl | Target A | 15.1 |

| p-Tolyl | Propyl | Target A | 6.8 |

| p-Tolyl | Benzylidene | Target B | 1.1 |

| p-Tolyl | Naphthylidene | Target B | >10 |

This table is for illustrative purposes only and does not represent actual experimental data.

Stereochemical Considerations in Rhodanine SAR

Stereochemistry can be a crucial factor in the biological activity of rhodanine derivatives, especially when chiral centers are present. The C-5 position of the rhodanine ring is a potential stereocenter. If the substituent at C-5 is unsymmetrical, it can exist as a pair of enantiomers.

These enantiomers can exhibit different biological activities because they interact differently with the chiral environment of biological macromolecules like enzymes and receptors. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may fit poorly or not at all.

Although the ethyl group in this compound does not create a chiral center at C-5, modifications to this group could introduce chirality. For example, replacing the ethyl group with a sec-butyl group would result in a chiral molecule. In such cases, the synthesis and biological evaluation of individual enantiomers would be essential to fully elucidate the SAR and identify the more active stereoisomer. The spatial arrangement of substituents is critical, and even subtle changes in three-dimensional structure can lead to significant differences in biological effect.

Derivatization and Chemical Modification Strategies for 5 Ethyl 3 P Tolyl Rhodanine Analogues

Synthesis of Novel Rhodanine (B49660) Hybrids and Conjugates with Other Pharmacophores

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with improved affinity, selectivity, and efficacy, or to modulate pharmacokinetic properties. nih.gov For rhodanine derivatives, this approach has been extensively explored to enhance their therapeutic potential.

One common strategy involves the synthesis of rhodanine-based hybrids by linking the rhodanine core to other biologically active moieties. For instance, novel neocryptolepine (B1663133)–rhodanine hybrids have been synthesized by combining the neocryptolepine core with a rhodanine moiety. nih.gov These hybrids have demonstrated in vitro antiproliferative activity against cancer cell lines. nih.gov Similarly, rhodanine-thiazole hybrids have been developed as potential antidiabetic agents. nih.gov These hybrids were designed to target enzymes involved in postprandial hyperglycemia and to enhance insulin (B600854) sensitivity. nih.gov

The synthesis of these hybrids often involves multi-step reactions. For example, the synthesis of neocryptolepine–rhodanine hybrids can be achieved through a three-component reaction of an appropriate amine, carbon disulfide, and ethyl bromoacetate (B1195939), followed by condensation with an aldehyde. nih.gov Another approach involves the Knoevenagel condensation of a rhodanine derivative with an aldehyde-bearing pharmacophore. nih.gov

Furthermore, rhodanine derivatives have been conjugated with other pharmacophores such as piperazine (B1678402) to create hybrids with potential anticancer activity targeting tyrosine kinases like VEGFR, EGFR, and HER2. nih.gov The design of such hybrids is often guided by pharmacophore models of known inhibitors. researchgate.net

The following table summarizes some examples of rhodanine hybrids and their reported biological activities:

| Hybrid Class | Pharmacophore Conjugated | Reported Biological Activity |

| Neocryptolepine-Rhodanine | Neocryptolepine | Antiproliferative nih.gov |

| Rhodanine-Thiazole | Thiazole | Antidiabetic nih.gov |

| Rhodanine-Piperazine | Piperazine | Anticancer (VEGFR, EGFR, HER2 inhibition) nih.gov |

| Rhodanine-Indole | Indole | Carbonic Anhydrase Inhibition nih.gov |

Exploration of Diverse Side Chains and Substituents for Enhanced or Altered Biological Profiles

Substitutions at the C5 position:

The C5 position of the rhodanine ring is frequently modified, often through a Knoevenagel condensation to introduce an arylidene or a similar moiety. researchgate.net The electronic and steric properties of the substituent at this position significantly influence the biological activity. For example, the introduction of a benzylidene moiety at the C5 position has been shown to be favorable for inhibitory potency against certain enzymes. nih.gov Studies have shown that hydrophobic substituents at the C5 position can enhance the inhibitory effects of rhodanine molecules against specific protein targets. nih.gov

The nature of the aryl group in the 5-arylidene moiety is also critical. For instance, in a series of rhodanine-3-acetic acid derivatives, compounds with a hydrophobic arylidene group bearing electron-withdrawing substituents at the C5 position exhibited higher antibacterial activity. nih.gov

Substitutions at the N3 position:

The N3 position of the rhodanine ring offers another site for modification. The presence of a free -NH- group in the rhodanine moiety appears to be more potent in some cases compared to N-substituted derivatives, potentially due to its role as a hydrogen donor in interactions with the active site of a target protein. nih.gov However, introducing substituents at the N3 position can also lead to enhanced activity. For example, the introduction of a carboxymethyl group at the N3 position has been shown to have a synergistic effect on the antimicrobial activity of certain rhodanine derivatives. rsc.org

Simultaneous substitution at both the C5 and N3 positions generally increases the anticancer activity in comparison to monosubstituted derivatives. nih.gov

The following table provides examples of how different substituents affect the biological profile of rhodanine derivatives:

| Position of Substitution | Substituent Type | Effect on Biological Profile |

| C5 | Hydrophobic arylidene group with electron-withdrawing substituents | Increased antibacterial activity nih.gov |

| C5 | Benzylidene moiety | Favorable for enzyme inhibition nih.gov |

| N3 | Free -NH- group | Potentially more potent anticancer activity nih.gov |

| N3 | Carboxymethyl group | Synergistic increase in antimicrobial activity rsc.org |

| C5 and N3 | Simultaneous substitution | Generally increased anticancer activity nih.gov |

Design and Synthesis of Prodrugs or Bioprecursors of Rhodanine Derivatives

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical and pharmacokinetic properties of a drug, such as poor solubility or rapid metabolism. nih.govacs.org A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. mdpi.com

For rhodanine derivatives, which can sometimes suffer from low aqueous solubility, the prodrug strategy can be particularly beneficial. researchgate.net The design of a prodrug involves attaching a promoiety to the parent rhodanine molecule, which can be cleaved in vivo by chemical or enzymatic means. mdpi.com

One common approach is to create ester or carbonate derivatives of the rhodanine core, particularly if it contains a carboxylic acid or hydroxyl group. acs.org For example, the solubility of a drug can be significantly increased by conjugating it with polyethylene (B3416737) glycol (PEG). nih.gov This strategy involves creating a prodrug where the parent drug is linked to a PEG chain, which is later cleaved to release the active compound. nih.gov

Another strategy involves the synthesis of phosphate (B84403) prodrugs, which can enhance aqueous solubility and stability. acs.org These prodrugs are converted to the active form by phosphatases in the body. acs.org

The key considerations in designing a rhodanine prodrug include:

The promoiety should be safe and readily excreted. acs.org

The linkage between the promoiety and the rhodanine derivative must be cleavable in vivo. acs.org

The prodrug should have improved physicochemical properties, such as enhanced solubility or permeability. mdpi.com

While specific examples of prodrugs for "5-Ethyl-3-(p-tolyl)rhodanine" were not found in the provided search results, the general principles of prodrug design are applicable to this class of compounds. The following table outlines potential prodrug strategies for rhodanine derivatives based on common functional groups.

| Functional Group on Rhodanine | Potential Promoieties | Cleavage Mechanism |

| Carboxylic Acid | Alcohols (to form esters) | Esterases |

| Hydroxyl | Carboxylic acids (to form esters), Phosphates | Esterases, Phosphatases |

| Amine | Carboxylic acids (to form amides) | Amidases |

Emerging Research Directions and Specialized Applications

Exploration in Materials Science Applications

The exploration of rhodanine (B49660) derivatives in materials science is a growing field, although specific studies focusing on 5-Ethyl-3-(p-tolyl)rhodanine are limited. The broader class of rhodanine compounds is noted for its potential in creating functional materials due to the inherent properties of the rhodanine ring. These derivatives are being investigated for their utility as optoelectronic materials and dyes. ontosight.ai

The core structure of rhodanine allows for the generation of protective polymeric films that can inhibit corrosion on metal surfaces. This is achieved through both physical and chemical adsorption, which reduces corrosive attacks on materials like mild steel and copper. Furthermore, the conductive properties of these films have led to their application in the development of photovoltaic cells, with some studies demonstrating improved efficiency in solar energy capture.

While direct evidence for this compound is not yet prevalent in the literature, the structural similarities to other rhodanines suggest its potential utility in these areas. The ethyl group at the 5-position and the p-tolyl group at the 3-position can be expected to influence the compound's solubility, film-forming capabilities, and electronic properties, which are critical factors in materials science applications. Further research is necessary to fully characterize its specific contributions in this domain.

Utilization as Chemical Probes in Biological Systems

Rhodanine derivatives have shown considerable promise as chemical probes for the detection and quantification of various analytes in biological systems. Their ability to form complexes with metal ions has made them useful as highly sensitive reagents in analytical chemistry. For instance, certain rhodanine-based compounds have been developed as colorimetric and electrochemical sensors for detecting heavy metal ions.

The mechanism of action often involves the rhodanine moiety acting as a binding site for the target analyte, leading to a measurable change in a physical property, such as color or electrochemical potential. The substituents on the rhodanine ring play a crucial role in tuning the selectivity and sensitivity of these probes. The p-tolyl group in this compound, with its aromatic and electronic characteristics, could potentially modulate its interaction with specific biological targets.

Although direct application of this compound as a chemical probe is not yet documented, the established utility of the rhodanine scaffold in this area provides a strong rationale for its investigation. Future studies could explore its efficacy in detecting specific metal ions, proteins, or other biomolecules, potentially leading to the development of novel diagnostic tools.

Agricultural and Environmental Research Applications

In the realm of agricultural and environmental science, rhodanine derivatives are being investigated for their potential as pesticides and agents to combat plant diseases. A patent for a structurally similar compound, 3-(p-chlorophenyl)-5-ethyl rhodanine, highlights its effectiveness against a range of pests, including insects, nematodes, and fungi. nih.gov This compound has shown particular promise in treating rice seed to prevent white tip disease, which is caused by nematodes. nih.gov

The efficacy of these compounds often stems from their ability to inhibit essential enzymes in pathogens or pests. For example, some rhodanine derivatives have been found to inhibit photosynthetic electron transport in plants and reduce chlorophyll (B73375) content in algae, suggesting their potential as herbicides. nih.gov

Given the structural parallels, this compound is a candidate for similar agricultural applications. The substitution of a p-tolyl group for the p-chlorophenyl group might alter its biological activity spectrum and selectivity. Research into its efficacy against plant pathogens and pests could open up new avenues for the development of more effective and potentially safer agrochemicals. A structurally related compound, Rhodanine, 5-methyl-3-(p-tolyl)-, has been noted for its potential in the development of new agrochemicals due to its biological activities. ontosight.ai

Table 1: Potential Agricultural Applications of Rhodanine Derivatives

| Application Area | Target Organisms/Processes | Potential Mechanism of Action |

|---|---|---|

| Fungicide | Plant pathogenic fungi | Inhibition of essential fungal enzymes |

| Nematicide | Plant-parasitic nematodes | Disruption of metabolic pathways |

| Insecticide | Various insect pests | Interference with nervous system function |

| Herbicide | Weeds and algae | Inhibition of photosynthesis |

Future Perspectives in Rhodanine-Based Chemical Research

The future of research into rhodanine-based compounds, including this compound, appears promising and multifaceted. The versatility of the rhodanine scaffold allows for extensive chemical modifications, particularly at the C-5 and N-3 positions, providing a rich platform for the discovery of new bioactive molecules. nih.gov

A significant area of future research will likely focus on the continued development of rhodanine derivatives as therapeutic agents. These compounds have already shown a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties. nih.govf1000research.com The design of novel derivatives will likely involve computational modeling and structure-activity relationship (SAR) studies to optimize their efficacy and selectivity for specific biological targets. nih.gov

In materials science, the focus may shift towards fine-tuning the electronic and self-assembly properties of rhodanine derivatives to create advanced materials for organic electronics, sensors, and smart coatings. The synthesis of well-defined rhodanine-containing polymers could lead to materials with novel optical and electronic functionalities.

For agricultural applications, there is a need to explore the environmental fate and ecotoxicology of rhodanine-based pesticides to ensure their safe and sustainable use. The development of derivatives with higher target specificity and lower environmental impact will be a key research goal.

The exploration of 3,5-disubstituted rhodanine derivatives, a category to which this compound belongs, is an active area of research. f1000research.com The strategic combination of different substituents at these positions can lead to compounds with unique and enhanced properties. As synthetic methodologies become more advanced, the ability to create a diverse library of such compounds will accelerate the discovery of new applications in medicine, materials science, and agriculture.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Rhodanine |

| 3-(p-chlorophenyl)-5-ethyl rhodanine |

Conclusion

Synthesis of Key Research Findings on 5-Ethyl-3-(p-tolyl)rhodanine and its Academic Significance

The rhodanine (B49660) scaffold, a five-membered heterocyclic ring, continues to be a subject of intense scientific scrutiny due to the diverse biological activities exhibited by its derivatives. ontosight.aiuj.edu.plnih.gov While direct research on This compound is not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from the study of its close analogs, particularly 5-methyl-3-(p-tolyl)rhodanine and other 5-substituted-3-aryl rhodanine derivatives. ontosight.ai The academic significance of this class of compounds lies in their potential as lead structures in drug discovery, displaying a wide array of pharmacological properties including antimicrobial, antioxidant, and anti-inflammatory activities. ontosight.aiontosight.aitandfonline.com

The synthesis of rhodanine derivatives is well-established, with the Knoevenagel condensation being a primary method for introducing substituents at the C-5 position. researchgate.netnih.govnih.gov This reaction typically involves the condensation of an N-substituted rhodanine, in this case, 3-(p-tolyl)rhodanine , with an appropriate aldehyde or ketone. For the synthesis of the specific compound , this would involve a reaction with propionaldehyde. The reactivity of the methylene (B1212753) group at the C-5 position of the rhodanine ring is key to this synthetic strategy. nih.gov The general synthetic route to N-aryl rhodanines can also be achieved through a one-step reaction of thioureas and thioglycolic acid, offering an efficient and atom-economical approach. thieme-connect.com

Structurally, the rhodanine core provides a versatile platform for chemical modification. The substituents at the N-3 and C-5 positions significantly influence the molecule's physicochemical properties and biological activity. nih.govnih.gov The p-tolyl group at the N-3 position introduces a hydrophobic character, which can be crucial for interactions with biological targets. The ethyl group at the C-5 position, while a simple alkyl substituent, can also modulate the compound's lipophilicity and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic properties.

The biological and pharmacological activities of rhodanine derivatives are a major focus of research. Studies on analogous compounds suggest that This compound would likely exhibit a range of biological effects. Rhodanine derivatives have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. tandfonline.comnih.gov They have also been investigated for their potential as antifungal, antiviral, and anti-inflammatory agents. uj.edu.plontosight.ai The mechanism of action often involves the inhibition of specific enzymes or interference with key biochemical pathways. ontosight.ai Furthermore, some rhodanine derivatives have been explored for their antioxidant properties, suggesting a role in mitigating oxidative stress-related conditions. ontosight.ai

Unresolved Challenges and Promising Opportunities in Rhodanine Derivative Research

Despite the significant progress in the field of rhodanine chemistry and pharmacology, several challenges and opportunities remain. A primary challenge is the lack of specificity in the biological activity of some rhodanine derivatives, which can lead to off-target effects. Future research should focus on the rational design of more selective inhibitors by leveraging detailed structural information of target enzymes and receptors.

A significant opportunity lies in the exploration of the vast chemical space of rhodanine derivatives. The synthesis and screening of novel analogs with diverse substituents at the N-3 and C-5 positions could lead to the discovery of compounds with improved potency and novel mechanisms of action. The use of modern synthetic techniques, such as sustainable and catalyst-free methods for the Knoevenagel condensation, can facilitate the efficient generation of compound libraries for high-throughput screening. researchgate.netnih.govrsc.org

Furthermore, a deeper understanding of the structure-activity relationships (SAR) is crucial. nih.gov Systematic studies that correlate specific structural modifications with changes in biological activity will provide valuable insights for the design of next-generation rhodanine-based therapeutics. For instance, investigating the impact of varying the alkyl chain length at the C-5 position or introducing different aryl groups at the N-3 position could reveal important trends in activity.

The development of rhodanine derivatives as clinical candidates also presents a challenge. Issues related to solubility, metabolic stability, and potential toxicity need to be addressed through medicinal chemistry efforts. The incorporation of pharmacokinetic principles early in the drug discovery process will be essential for the successful translation of promising hits into viable drug candidates.

Q & A

Q. What are the optimized synthetic protocols for 5-Ethyl-3-(p-tolyl)rhodanine?

The synthesis typically involves a Knoevenagel condensation between rhodanine and p-tolualdehyde derivatives. Key parameters include solvent choice (e.g., ethanol or DMF), reaction temperature (80–120°C), and catalysts like sodium sulfite or piperidine for improved yields. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How is this compound characterized structurally?

Characterization employs spectroscopic techniques:

- NMR : Distinct peaks for the ethyl group (~1.2–1.4 ppm for CH₃, ~4.1–4.3 ppm for CH₂) and aromatic protons (7.2–7.8 ppm for p-tolyl).

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹).

- X-ray crystallography (if crystalline): Resolves bond angles/disorders, as seen in analogous rhodanine derivatives with dihedral angles of ~5° between substituents .

Q. What in vitro assays are used for initial biological screening of this compound?

- Antimicrobial activity : Disk diffusion assays (e.g., against S. aureus or E. coli) followed by MIC determination via broth microdilution (typical MIC range: 1–10 µg/mL) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of this compound?

Q. How can contradictory bioactivity data be resolved?

Contradictions (e.g., variable IC₅₀ across studies) require:

- Orthogonal assays : Confirm anticancer activity via both MTT and apoptosis markers (Annexin V/PI).

- Batch reproducibility : Validate purity via HPLC (>95%) and control for solvent/DMSO artifacts .

Q. What strategies assess the compound’s toxicity profile?

- In vitro : Hemolysis assays (≤10% at MIC) and cytotoxicity on normal cells (e.g., HEK293, CC₅₀ ≥ 50 µM).

- In vivo : Acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis .

Q. How is the compound’s stability evaluated under experimental conditions?

Q. What crystallographic techniques confirm its solid-state structure?

Single-crystal X-ray diffraction resolves disorder (e.g., allyl group occupancy ratios) and dihedral angles (e.g., 5.5° between rhodanine and p-tolyl planes). CCDC deposition (e.g., 1433844) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.